

2-Amino-3-bromo-5-methylpyridine physical and chemical properties

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-methylpyridine

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Technical Guide: 2-Amino-3-bromo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-3-bromo-5-methylpyridine** (CAS No. 17282-00-7). It includes tabulated data for key properties, detailed experimental protocols for analysis, and visualizations of synthetic and reactive pathways.

Physical and Chemical Properties

2-Amino-3-bromo-5-methylpyridine, also known as 3-Bromo-5-methyl-2-pyridinamine, is a substituted pyridine derivative. Its unique arrangement of functional groups—an amino group, a bromine atom, and a methyl group—makes it a versatile intermediate in organic synthesis.^[1]

General Properties

Property	Value	Source(s)
CAS Number	17282-00-7	[2]
Molecular Formula	C ₆ H ₇ BrN ₂	
Molecular Weight	187.04 g/mol	
Appearance	White to Yellow to Orange crystalline powder	
Purity	≥98.0% (GC)	

Tabulated Physical Data

Property	Value	Source(s)
Melting Point	72.0 to 75.0 °C	
Boiling Point	252.3°C at 760 mmHg	[3]
Density	1.593 g/cm ³ (Predicted)	[3]
Solubility	Soluble in various organic solvents.	[3]
Storage Temperature	0-8°C	[1]

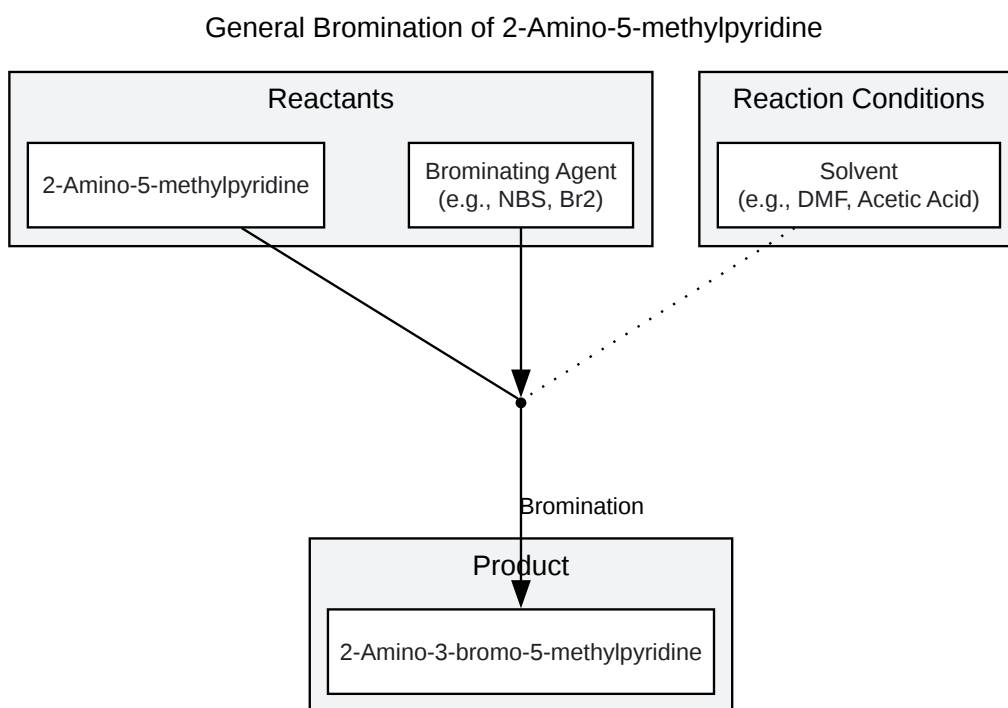
Synthesis and Reactivity

2-Amino-3-bromo-5-methylpyridine is a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily centered around the amino group and the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions.[1]

Synthetic Pathway

A plausible synthetic route to a bromo-aminomethylpyridine involves the direct bromination of an aminomethylpyridine precursor. The following diagram illustrates the general concept of brominating 2-amino-5-methylpyridine. It is important to note that regioselectivity is a key

consideration in such reactions, and the precise conditions will determine the final isomeric product.



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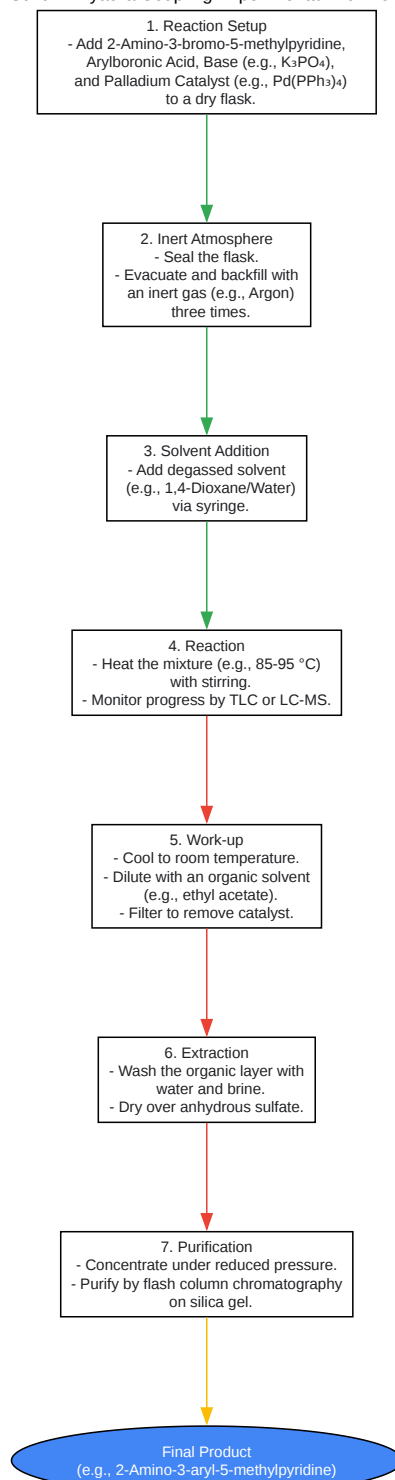
Caption: General synthesis of **2-Amino-3-bromo-5-methylpyridine**.

Chemical Reactivity: Suzuki-Miyaura Coupling

The bromine atom on the pyridine ring makes **2-Amino-3-bromo-5-methylpyridine** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmacologically active molecules.^[4]

The diagram below outlines the general workflow for a Suzuki-Miyaura coupling reaction involving a 2-amino-bromopyridine derivative.

Suzuki-Miyaura Coupling Experimental Workflow



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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.[5]

Experimental Protocols

The following sections provide detailed methodologies for the analytical characterization of **2-Amino-3-bromo-5-methylpyridine**. These are generalized protocols and may require optimization for specific instrumentation and applications.

Synthesis Protocol (Illustrative Example for an Isomer)

While a detailed, peer-reviewed synthesis protocol for **2-Amino-3-bromo-5-methylpyridine** (CAS 17282-00-7) is not readily available in the searched literature, the following protocol for the synthesis of its isomer, 2-Amino-5-bromo-3-methylpyridine, illustrates a common synthetic strategy involving the bromination of an aminopyridine precursor.[3] This protocol should be used as a reference for methodology rather than for the direct synthesis of the title compound.

Reaction: Bromination of 2-amino-3-methylpyridine to yield 2-amino-5-bromo-3-methylpyridine.

Materials:

- 2-amino-3-methylpyridine (10.8g, 0.1mol)
- Acetic anhydride (12.3g, 0.12mol)
- Liquid bromine (17.6g, 0.11mol)
- 40% Sodium hydroxide solution
- Water
- 250ml four-necked flask
- Oil bath

Procedure:

- Add 2-amino-3-methylpyridine (10.8g, 0.1mol) and acetic anhydride (12.3g, 0.12mol) to a 250ml four-necked flask.
- Heat the mixture to reflux in an oil bath. Monitor the reaction by thin-layer chromatography (TLC) until complete.
- Cool the reaction mixture to 20-25°C.
- Slowly add liquid bromine (17.6g, 0.11mol).
- Carry out the reaction at 50°C for 3 hours.
- Add water to the system until all solids are dissolved.
- Slowly add 40ml of 40% sodium hydroxide solution.
- Continue the reaction for 30 minutes.
- Filter, dry, and recrystallize the product to obtain 2-Amino-5-bromo-3-methylpyridine.[3]

Analytical Protocols

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz)
- Standard 5 mm NMR tubes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-3-bromo-5-methylpyridine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6)) in a clean NMR tube.[6][7]
- Data Acquisition: Acquire standard one-dimensional proton and carbon spectra. For ^1H NMR, a typical spectral width is -2 to 12 ppm with 16-64 scans, depending on the sample concentration.[8]

- Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Apply phase and baseline corrections, and integrate signals to determine the relative number of protons.[8]

Objective: To identify functional groups based on their vibrational frequencies.

Instrumentation:

- FTIR spectrometer
- Agate mortar and pestle
- Pellet press die set

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **2-Amino-3-bromo-5-methylpyridine** with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar to ensure a homogenous mixture.[9]
 - Work quickly to minimize moisture absorption by the KBr.[10]
- Pellet Formation: Compress the mixture in a pellet press die to form a thin, transparent disk. [11]
- Data Acquisition:
 - Record a background spectrum of a pure KBr pellet.
 - Record the sample spectrum over a typical range of 4000–400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 32 to 64 scans to improve the signal-to-noise ratio.[9]
 - Subtract the background spectrum from the sample spectrum.[9]

Objective: To assess purity and confirm molecular weight.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

Procedure:

- Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., acetone, hexane). For polar compounds like **2-Amino-3-bromo-5-methylpyridine**, derivatization with a silylating agent may be necessary to improve volatility.[\[6\]](#)[\[12\]](#)
- GC Conditions:
 - Injector: Use a split/splitless inlet, typically at 250 °C.[\[6\]](#)
 - Carrier Gas: Use Helium or hydrogen at a constant flow rate.[\[6\]](#)
 - Oven Program: Employ a temperature gradient to separate components based on their boiling points.[\[6\]](#)
- MS Conditions:
 - Ionization: Operate the mass spectrometer in electron ionization (EI) mode.[\[6\]](#)
 - Data Acquisition: Record the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[\[6\]](#)

Applications

2-Amino-3-bromo-5-methylpyridine is a key intermediate with significant applications in several fields:

- Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceutical agents, with particular application in the development of treatments for neurological disorders.[\[1\]](#) Its structure is also incorporated into molecules with potential antimicrobial and anti-inflammatory properties.[\[1\]](#)

- Agrochemicals: This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides, contributing to crop protection.^[1]
- Material Science: It is explored for its potential in the development of new materials, such as specialized polymers and coatings.^[1]

Safety Information

Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Measures:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/protective clothing/eye protection/face protection.
- IF ON SKIN: Wash with plenty of water.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional laboratory safety guidance and practices. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

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